5-Bromo-2-but-3-ynyloxy-phenylamine
Description
5-Bromo-2-but-3-ynyloxy-phenylamine is a substituted aniline derivative featuring a bromine atom at the 5-position of the phenyl ring and a but-3-ynyloxy group at the 2-position. The compound’s molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 238.09 g/mol. The but-3-ynyloxy substituent introduces a propargyl ether moiety, which confers unique reactivity due to the terminal alkyne group. This structural feature enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-2-but-3-ynoxyaniline |
InChI |
InChI=1S/C10H10BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h1,4-5,7H,3,6,12H2 |
InChI Key |
LKCPJWGMAIRBJV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-2-but-3-ynyloxy-phenylamine with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Functional Group Diversity :
- The target compound’s alkyne group distinguishes it from analogues like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (amide/fluorine) and [1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide] (ketone/pyrrolidone). This alkyne enables orthogonal reactivity in modular synthesis .
- The bromine substituent in this compound and 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the but-3-ynyloxy group may reduce efficiency compared to the planar benzamide derivative .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (238.09 g/mol ) compared to the benzamide analogue (324.15 g/mol ) suggests improved membrane permeability, critical for pharmaceutical applications. However, the alkyne’s hydrophobicity may reduce aqueous solubility relative to carboxamide derivatives like [1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide] .
However, the propargyloxy group may confer metabolic instability compared to benzodioxole’s electron-rich aromatic system.
Synthetic Utility :
- The propargyl ether in the target compound is synthetically versatile, enabling Huisgen cycloaddition for bioconjugation. In contrast, the amide group in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide requires protective-group strategies during synthesis .
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